molecular formula C19H19N3O4 B2637891 methyl 1-((2-carbamoylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396626-56-4

methyl 1-((2-carbamoylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2637891
CAS RN: 1396626-56-4
M. Wt: 353.378
InChI Key: JNBONWDSISMNSJ-UHFFFAOYSA-N
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Description

Methyl 1-((2-carbamoylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis

Huber and Seebach (1987) detailed the synthesis of tetrahydroisoquinolines, specifically highlighting the stereochemistry involved in the synthesis of alkaloids like (+)-corlumine. This process involves the diastereoselective alkylation of phenylalanine-derived precursors, demonstrating the importance of the compound in stereoselective synthetic chemistry and its potential applications in producing pharmacologically active natural products (Huber & Seebach, 1987).

Organic Synthesis Methodologies

A study by Mikhailovskii et al. (2020) explored the Ritter reaction for synthesizing N-benzylidene- and N-alkylidene(3,3-dialkyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-acetohydrazides. This approach highlights a method for β-C-carbamoylation of the enamine moiety, showcasing another facet of the compound's relevance in synthetic organic chemistry (Mikhailovskii et al., 2020).

Novel Synthetic Approaches

Hiebl et al. (1999) described a new synthesis method for methyl isoquinoline-3-carboxylates starting from aromatic 1,2-dialdehydes. The study highlights the utility of the compound in developing novel synthetic routes for isoquinolines, which are crucial frameworks in many biologically active molecules (Hiebl et al., 1999).

Chemical Reaction Analysis

Akhmedov et al. (2004) conducted dynamic NMR and ab initio studies on derivatives of octahydrofuro[3,4‐f]isoquinoline‐7(1H)‐carboxylate and tetrahydro‐2,5,6(1H)‐isoquinolinetricarboxylate. Their work provides insights into the chemical behavior of these compounds, particularly in terms of rotational conformers and barrier to interconversion of rotamers, contributing to a deeper understanding of their chemical properties and reactivity (Akhmedov et al., 2004).

properties

IUPAC Name

methyl 1-[(2-carbamoylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-26-19(25)22-11-10-12-6-2-3-7-13(12)16(22)18(24)21-15-9-5-4-8-14(15)17(20)23/h2-9,16H,10-11H2,1H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBONWDSISMNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=CC=CC=C2C1C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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